Pharmacological Inactivity Confirmed
In a comprehensive study of etodolac metabolites, N-methyletodolac was tested in a rat adjuvant edema model and in vitro for its capacity to block prostaglandin production in chondrocyte cells. The study concluded that N-methyletodolac, like the other metabolites tested, was either inactive or possessed only marginal activity [1]. This stands in stark contrast to the parent compound, Etodolac, which shows significant anti-inflammatory activity in the same models, with ED50 values ranging from 0.96 to 1.88 mg/kg in adjuvant arthritis tests [2].
| Evidence Dimension | In vivo anti-inflammatory activity (rat adjuvant-induced arthritis) |
|---|---|
| Target Compound Data | Inactive or only marginal activity [1] |
| Comparator Or Baseline | Etodolac: ED50 values of 0.96 mg/kg (non-injected paw) and 1.18 mg/kg (adjuvant-injected paw) on day 18 [2] |
| Quantified Difference | Qualitative difference: Target compound is inactive vs. active baseline (ED50 ~1 mg/kg) |
| Conditions | Rat adjuvant-induced arthritis model [REFS-1, REFS-2] |
Why This Matters
This confirms N-Methyl Etodolac's essential role as a true negative control in pharmacological assays, ensuring that observed effects in a test system are not due to this metabolite or impurity.
- [1] Humber, L. G., et al. (1988). Etodolac, a novel antiinflammatory agent. The syntheses and biological evaluation of its metabolites. Journal of Medicinal Chemistry, 31(9), 1712-1719. doi: 10.1021/jm00117a009 View Source
- [2] Inoue, K., et al. (1994). Anti-inflammatory effects of etodolac: comparison with other non-steroidal anti-inflammatory drugs. Biological & Pharmaceutical Bulletin, 17(12), 1577-1583. doi: 10.1248/bpb.17.1577 View Source
